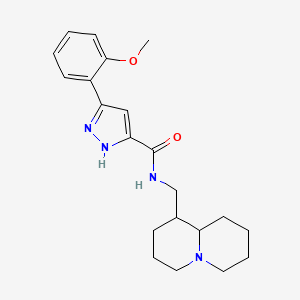
5-(2-methoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a quinolizine moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in scaling up the synthesis process while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 5-(Trifluoromethyl)-2-(4-methoxybenzyl)-1-[[[(1S,9aβ)-octahydro-1H-quinolizin]-1α-yl]methyl]-1H-benzimidazole
Uniqueness
What sets 5-(2-METHOXYPHENYL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H28N4O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-27-20-10-3-2-8-16(20)17-13-18(24-23-17)21(26)22-14-15-7-6-12-25-11-5-4-9-19(15)25/h2-3,8,10,13,15,19H,4-7,9,11-12,14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
JTRMUYIHCNZMGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,4-dichlorobenzyl)oxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one](/img/structure/B11136966.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11136979.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide](/img/structure/B11136985.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136991.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136993.png)
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136995.png)
![(4Z)-4-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11137001.png)
![3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11137002.png)

![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11137020.png)
![N~1~-(2-fluorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11137030.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11137044.png)
![N-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11137046.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11137056.png)
